![molecular formula C16H15N3S B4140491 N-(4-ethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine](/img/structure/B4140491.png)
N-(4-ethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
Overview
Description
N-(4-ethylphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, commonly known as 4-EPTA, is a synthetic compound that has been studied for its potential as a therapeutic agent. This compound belongs to the thiazole family and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 4-EPTA is not fully understood. However, studies have shown that it interacts with certain enzymes and proteins in the body, leading to its biological activities. It has been found to inhibit the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-EPTA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to exhibit anti-microbial activity against certain strains of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 4-EPTA in lab experiments is its potential as a therapeutic agent. It has been found to exhibit various biological activities, making it a promising compound for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the research on 4-EPTA. One direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to investigate its mechanism of action and identify its target proteins and enzymes. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as to develop more efficient and cost-effective synthesis methods.
Scientific Research Applications
4-EPTA has been studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Studies have also shown that this compound has the potential to be used as a diagnostic tool for certain diseases.
properties
IUPAC Name |
N-(4-ethylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-12-6-8-13(9-7-12)18-16-19-15(11-20-16)14-5-3-4-10-17-14/h3-11H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSWRWFOGMETJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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